
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is a piperidine derivative that has found applications in various fields of scientific research and industry. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.
Step 2: The resulting intermediate is then reacted with methyl isocyanate to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Methylcarbamoyl Group
The methylcarbamoyl moiety (-CONHCH₃) undergoes nucleophilic acyl substitution with organometallic reagents, enabling the synthesis of ketone derivatives. This reaction is critical for introducing aryl or alkyl groups into the piperidine scaffold.
Example Reaction with Grignard Reagents
Reaction of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate with phenylmagnesium bromide yields tert-butyl 4-benzoylpiperidine-1-carboxylate :
Reagent | Solvent | Temperature | Yield | Product |
---|---|---|---|---|
Phenylmagnesium bromide | THF | 0°C → RT | 35.5% | tert-Butyl 4-benzoylpiperidine-1-carboxylate |
Isopropyl MgCl-LiCl | THF | -78°C → RT | 99% | tert-Butyl 4-isobutyrylpiperidine-1-carboxylate |
Mechanism :
- The Grignard reagent attacks the electrophilic carbonyl carbon of the methylcarbamoyl group.
- Subsequent elimination of the N-methoxy-N-methylamine leaving group forms the ketone .
Deprotection of the tert-Butyl Carbamate (Boc Group)
The tert-butyl carbamate protecting group is cleaved under acidic conditions to yield the free piperidine amine, a precursor for further functionalization.
Conditions and Outcomes
Acid | Solvent | Temperature | Outcome |
---|---|---|---|
Trifluoroacetic acid | Dichloromethane | RT | Piperidine-4-carboxamide derivative |
HCl (gas) | Dioxane | 0°C | Deprotected amine intermediate |
Applications :
- The deprotected amine is utilized in peptide coupling , synthesis of kinase inhibitors , and PROTACs (PROteolysis-TArgeting Chimeras) .
Reductive Amination and Alkylation
The free amine (post-Boc removal) participates in reductive amination or alkylation to introduce diverse substituents.
Example :
- Reaction with aldehydes (e.g., benzaldehyde) in the presence of NaBH₃CN yields N-alkylated piperidine derivatives .
Hydrolysis of the Methylcarbamoyl Group
Under strongly acidic or basic conditions, the methylcarbamoyl group hydrolyzes to a carboxylic acid, though this is less common due to competing Boc deprotection.
Conditions :
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings, when functionalized with boronate esters.
Example :
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with aryl halides to form biaryl derivatives .
Comparative Reactivity Table
Reaction Type | Reagents/Conditions | Key Products | Yield Range |
---|---|---|---|
Nucleophilic acyl substitution | Grignard reagents (e.g., PhMgBr) | Aryl/alkyl ketones | 35–99% |
Boc deprotection | TFA/HCl in CH₂Cl₂ or dioxane | Free piperidine amine | >90% |
Reductive amination | Aldehydes + NaBH₃CN | N-alkylated derivatives | 60–85% |
Suzuki coupling | Aryl halides + Pd catalysts | Biaryl-functionalized piperidines | 70–95% |
Research Highlights
- Anticancer Applications : Derivatives synthesized via Grignard reactions show inhibitory activity against cancer cell lines (e.g., HCT-116) .
- Neuroprotective Potential : Structural analogs reduce cognitive deficits in Alzheimer’s models via NLRP3 inflammasome inhibition.
- Industrial Scalability : Optimized protocols achieve >99% yield in ketone formation using continuous flow reactors .
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents:
- Anticancer Agents : Derivatives of this compound have demonstrated inhibitory effects on specific cancer cell lines, indicating its potential as a precursor for anticancer drugs. Studies have shown that modifications to the piperidine structure can enhance biological activity against cancer cells .
- Neuroprotective Effects : Research has identified compounds derived from this compound that exhibit neuroprotective properties, particularly against amyloid-beta toxicity, which is linked to neurodegenerative diseases like Alzheimer's .
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods, optimizing yield and purity:
- Coupling Reactions : A common synthetic route involves coupling reactions with piperidine derivatives and carbamate precursors. This method allows for the introduction of the methylcarbamoyl group at the desired position on the piperidine ring.
- Deprotection Techniques : The compound can also be synthesized by deprotecting tert-butyl esters using trifluoroacetic acid, followed by further reactions to yield the final product .
Biological Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for its application in drug development:
- Binding Affinity : Studies focusing on the binding affinity of this compound with various enzymes and receptors have shown that structural modifications can significantly affect its biological activity. For instance, derivatives have been tested for their ability to inhibit specific enzymes involved in cancer progression .
- Therapeutic Efficacy : Research indicates that compounds derived from this compound can modulate pathways involved in inflammation and cell death, providing insights into their potential therapeutic effects against diseases characterized by these processes .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
- 1-Boc-4-piperidone
Uniqueness
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl and methylcarbamoyl groups provide steric hindrance and electronic effects that influence its chemical behavior, making it a valuable compound in various synthetic and research applications.
Biological Activity
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 123855-51-6
This compound features a tert-butyl group and a methylcarbamoyl moiety attached to a piperidine ring, which may influence its interactions with biological targets.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity. The exact biological pathways remain under investigation, but initial findings indicate possible applications in therapeutic contexts, particularly in pharmacology.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Analgesic Effects : Potential pain-relieving properties have been suggested based on structural similarities to known analgesics.
- Anti-inflammatory Activity : Some studies propose that it may reduce inflammation through modulation of inflammatory pathways.
Case Studies and Research Findings
A series of studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study evaluated the compound's effect on human macrophages, demonstrating a concentration-dependent inhibition of IL-1β release, suggesting anti-inflammatory potential .
- Another investigation focused on its interaction with NLRP3 inflammasome pathways, indicating possible roles in modulating pyroptosis in immune cells .
- Structure-Activity Relationship (SAR) :
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Notable Differences |
---|---|---|
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | Contains methoxy group | Different functional group leading to varied reactivity |
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl) | Substituted piperidine with bromo | Lacks methylcarbamoyl functionality |
Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylic acid | Similar core structure but without methyl substitution | Simpler structure may influence biological activity differently |
The unique combination of functional groups in this compound enhances its pharmacological properties and potential applications in drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Answer : A typical synthesis involves coupling the piperidine backbone with a tert-butyl carbamate group and methylcarbamoyl moiety. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to activate the carboxylic acid intermediate.
- Protection/deprotection : The tert-butyl group is introduced via Boc protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF) .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (room temp to 60°C) to improve yield. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., tert-butyl singlet at ~1.4 ppm).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (210–254 nm) and mass spectrometry for purity (>95%) and molecular ion verification .
- Elemental analysis : Validate empirical formula consistency .
Q. What safety protocols are essential when handling this compound in the lab?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Respiratory protection : For powder handling, use NIOSH-certified N95 masks; for aerosol risks, use OV/AG/P99 respirators .
- Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
- Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from:
- Impurity profiles : Compare batch-specific HPLC traces and quantify byproducts (e.g., de-Boc derivatives) .
- Assay variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) across labs. Use positive controls (e.g., doxorubicin) and validate receptor binding via competitive ELISA .
- Solvent effects : Test activity in DMSO vs. aqueous buffers; ensure final solvent concentration ≤0.1% .
Q. What strategies are effective for studying the hydrolytic stability of the tert-butyl carbamate group under physiological conditions?
- Answer :
- Kinetic studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Calculate half-life using first-order kinetics .
- Stabilization : Add PEGylation or steric hindrance near the carbamate group to slow hydrolysis. Compare with analogs (e.g., benzyl carbamate) for relative stability .
- Mechanistic analysis : Use DFT calculations to model transition states and identify susceptible bonds .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Answer :
- Docking simulations : Use AutoDock Vina to predict binding poses against target proteins (e.g., kinases). Prioritize derivatives with lower ΔG values and hydrogen bonds to catalytic residues .
- QSAR modeling : Train models on IC50 data from analogs to correlate substituent properties (e.g., logP, polar surface area) with activity .
- ADMET prediction : Employ SwissADME to filter candidates with poor bioavailability or high hepatotoxicity risk .
Q. Methodological Considerations
Q. What experimental controls are critical when evaluating this compound’s role in enzyme inhibition assays?
- Answer :
- Negative controls : Use vehicle-only (DMSO) and scrambled peptide/inhibitor.
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases).
- Blank correction : Subtract background absorbance/fluorescence from assay plates .
- Dose-response curves : Test 8–10 concentrations in triplicate to calculate IC50 with 95% CI .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Answer :
- PK/PD modeling : Measure plasma half-life, Cmax, and tissue distribution in rodent models. Adjust dosing regimens to match in vitro exposure levels .
- Metabolite profiling : Identify active/inactive metabolites via LC-HRMS and test their activity .
- Formulation optimization : Use nanoemulsions or liposomes to improve solubility and bioavailability .
Properties
IUPAC Name |
tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-9(6-8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSHDLVXHJHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373783 | |
Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544696-01-7 | |
Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.